Cas no 77332-79-7 (3-Chloro-4-Iodopyridine)

3-Chloro-4-Iodopyridine is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern, featuring both chloro and iodo functional groups, enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The electron-withdrawing effects of the halogens enhance reactivity in nucleophilic aromatic substitutions, making it valuable for derivatization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its utility spans agrochemical, medicinal chemistry, and material science research, where precise functionalization of pyridine scaffolds is required. Proper handling is advised due to its halogenated nature.
3-Chloro-4-Iodopyridine structure
3-Chloro-4-Iodopyridine structure
Product Name:3-Chloro-4-Iodopyridine
CAS No:77332-79-7
MF:C5H3ClIN
MW:239.441492319107
MDL:MFCD00272199
CID:562287
PubChem ID:12602200
Update Time:2025-10-30

3-Chloro-4-Iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-Iodopyridine
    • Pyridine,3-chloro-4-iodo-
    • 3-chloro-4-iodo-pyridine
    • EN300-154587
    • SQXBYRRNGPVSAU-UHFFFAOYSA-N
    • 77332-79-7
    • AC-27944
    • FT-0600238
    • DTXSID50504043
    • Pyridine, 3-chloro-4-iodo-
    • C2971
    • A9791
    • MFCD00272199
    • J-512237
    • AKOS005259892
    • AM20061501
    • PS-4667
    • CS-W002592
    • SCHEMBL1803019
    • SY023409
    • 3-Chloro-4-iodopyridine, 97%
    • DB-006401
    • MDL: MFCD00272199
    • Inchi: 1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H
    • InChI Key: SQXBYRRNGPVSAU-UHFFFAOYSA-N
    • SMILES: IC1C=CN=CC=1Cl

Computed Properties

  • Exact Mass: 238.90000
  • Monoisotopic Mass: 238.89987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 2.052
  • Melting Point: 104-108 °C
  • Boiling Point: 245 ºC
  • Flash Point: 102 ºC
  • Refractive Index: 1.642
  • PSA: 12.89000
  • LogP: 2.33960
  • Sensitiveness: Light Sensitive
  • λmax: 272(MeOH)(lit.)

3-Chloro-4-Iodopyridine Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:nwg
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: 26-36/37/39
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

3-Chloro-4-Iodopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Chloro-4-Iodopyridine Production Method

3-Chloro-4-Iodopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:77332-79-7)3-Chloro-4-Iodopyridine
Order Number:A9791
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:44
Price ($):175.0/570.0
Email:sales@amadischem.com

Additional information on 3-Chloro-4-Iodopyridine

Recent Advances in the Application of 3-Chloro-4-Iodopyridine (CAS: 77332-79-7) in Chemical Biology and Pharmaceutical Research

3-Chloro-4-Iodopyridine (CAS: 77332-79-7) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and radiopharmaceuticals. Recent studies have highlighted its unique reactivity profile, which enables selective functionalization at both the chloro and iodo positions, making it a valuable building block for drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Chloro-4-Iodopyridine in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's halogen atoms for sequential cross-coupling reactions, enabling rapid diversification of the pyridine core. The resulting compounds showed promising activity against BTK with IC50 values in the low nanomolar range, suggesting potential applications in treating B-cell malignancies and autoimmune diseases.

In the field of radiopharmaceuticals, 3-Chloro-4-Iodopyridine has emerged as a precursor for the development of PET (positron emission tomography) tracers. A recent publication in Nuclear Medicine and Biology (2024) described its use in the synthesis of [18F]-labeled pyridine derivatives for imaging neuroinflammation. The iodine atom served as an excellent leaving group for nucleophilic aromatic substitution with [18F]fluoride, while the chlorine atom allowed for subsequent functionalization to improve blood-brain barrier penetration.

The compound's role in antiviral drug discovery was highlighted in a 2024 Nature Communications paper, where researchers employed 3-Chloro-4-Iodopyridine as a key intermediate in the synthesis of broad-spectrum antiviral agents targeting RNA-dependent RNA polymerases. The study revealed that modifications at the 4-position of the pyridine ring significantly influenced antiviral potency against various flaviviruses, including Zika and Dengue viruses.

From a chemical biology perspective, recent work published in ACS Chemical Biology (2023) demonstrated the use of 3-Chloro-4-Iodopyridine in the development of covalent protein probes. The reactive halogen atoms enabled selective modification of cysteine residues in target proteins, facilitating studies of protein-protein interactions and allosteric regulation in cellular signaling pathways.

Ongoing research continues to explore new applications of this versatile building block. Current investigations include its use in metal-catalyzed cross-coupling reactions for the synthesis of complex heterocycles, as well as its potential in the development of novel antimicrobial agents targeting multidrug-resistant pathogens. The unique electronic properties imparted by the combination of chlorine and iodine substituents on the pyridine ring make 3-Chloro-4-Iodopyridine particularly valuable for structure-activity relationship studies in medicinal chemistry.

In conclusion, 3-Chloro-4-Iodopyridine (CAS: 77332-79-7) remains a compound of significant interest in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Its dual functionality, synthetic versatility, and potential for creating diverse molecular architectures ensure its continued importance in drug discovery and chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:77332-79-7)3-Chloro-4-Iodopyridine
A9791
Purity:99%/99%
Quantity:25g/100g
Price ($):175.0/570.0
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